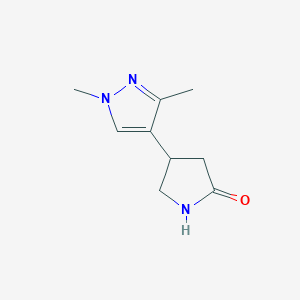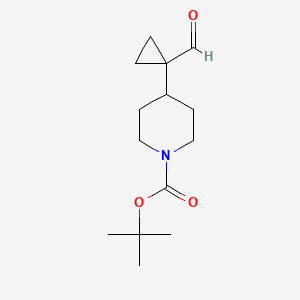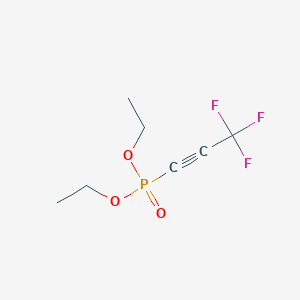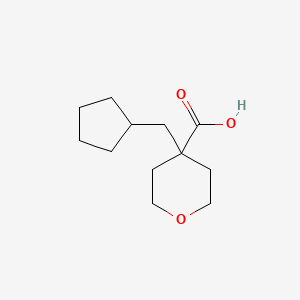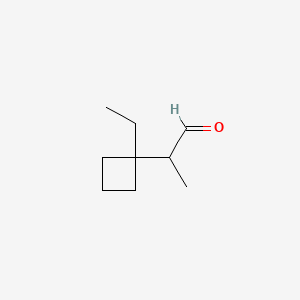
2-(1-Ethylcyclobutyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethylcyclobutyl)propanal is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclobutane ring substituted with an ethyl group and a propanal group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(1-Ethylcyclobutyl)propanal can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethyl ketone with ethylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, which is then oxidized to yield the aldehyde. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of cyclobutylmethyl ketone followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are often used in the hydrogenation step, while oxidizing agents like pyridinium chlorochromate (PCC) are employed for the oxidation process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethylcyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group on the cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), electrophiles
Major Products Formed
Oxidation: 2-(1-Ethylcyclobutyl)propanoic acid
Reduction: 2-(1-Ethylcyclobutyl)propanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(1-Ethylcyclobutyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethylcyclobutyl)propanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The cyclobutane ring may also participate in ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
2-(1-Ethylcyclobutyl)propanal can be compared with other cycloalkane derivatives such as cyclopentylpropanal and cyclohexylpropanal. These compounds share similar ring structures but differ in the size of the ring and the nature of the substituents. The unique combination of the cyclobutane ring and the ethyl group in this compound gives it distinct chemical properties and reactivity compared to its analogs.
List of Similar Compounds
- Cyclopentylpropanal
- Cyclohexylpropanal
- 2-(1-Methylcyclobutyl)propanal
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-(1-ethylcyclobutyl)propanal |
InChI |
InChI=1S/C9H16O/c1-3-9(5-4-6-9)8(2)7-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
RFGPPGWXXSXUSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



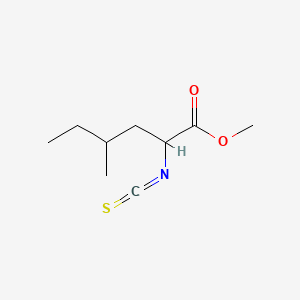
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
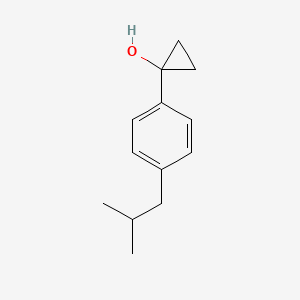
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
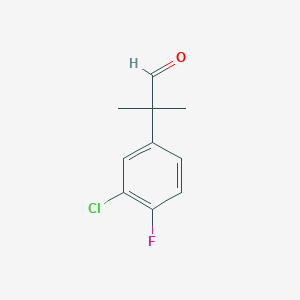
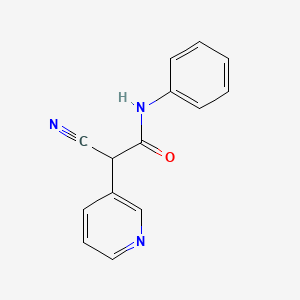
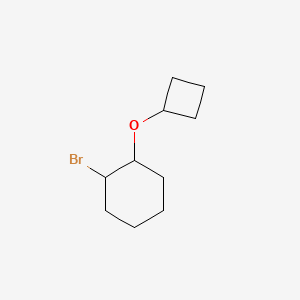
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
